molecular formula C21H19N3O4S2 B3496044 N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE

N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE

Cat. No.: B3496044
M. Wt: 441.5 g/mol
InChI Key: ZDMQTCKIYFLGQO-UHFFFAOYSA-N
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Description

N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a phenanthridine core substituted with methanesulfonamide groups

Preparation Methods

The synthesis of N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Phenanthridine Core: This step involves the cyclization of appropriate precursors to form the phenanthridine structure.

    Substitution Reactions: Introduction of the methanesulfonamide groups at specific positions on the phenanthridine core. This is usually achieved through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated processes and large-scale reactors.

Chemical Reactions Analysis

N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonamide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The methanesulfonamide groups can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The phenanthridine core may intercalate with DNA, disrupting replication and transcription.

Comparison with Similar Compounds

Similar compounds to N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE include:

This compound is unique due to its phenanthridine core and multiple methanesulfonamide groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[3-(methanesulfonamido)-6-phenylphenanthridin-8-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-29(25,26)23-15-8-10-17-18-11-9-16(24-30(2,27)28)13-20(18)22-21(19(17)12-15)14-6-4-3-5-7-14/h3-13,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMQTCKIYFLGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NS(=O)(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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